molecular formula C18H19ClN2O2 B13897923 (4-Benzyl-4-hydroxypiperidin-1-yl)(2-chloropyridin-3-yl)methanone

(4-Benzyl-4-hydroxypiperidin-1-yl)(2-chloropyridin-3-yl)methanone

Cat. No.: B13897923
M. Wt: 330.8 g/mol
InChI Key: WYQXWNJHFYQGJY-UHFFFAOYSA-N
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Description

(4-Benzyl-4-hydroxypiperidin-1-yl)(2-chloropyridin-3-yl)methanone is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a hydroxyl group, as well as a pyridine ring substituted with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-4-hydroxypiperidin-1-yl)(2-chloropyridin-3-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction.

    Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the piperidine ring through a condensation reaction.

    Chlorination: The chlorine atom is introduced via a halogenation reaction.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-4-hydroxypiperidin-1-yl)(2-chloropyridin-3-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(4-Benzyl-4-hydroxypiperidin-1-yl)(2-chloropyridin-3-yl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Benzyl-4-hydroxypiperidin-1-yl)(2-chloropyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to neuroprotection and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzyl-4-hydroxypiperidin-1-yl)(2-fluoropyridin-3-yl)methanone
  • (4-Benzyl-4-hydroxypiperidin-1-yl)(2-bromopyridin-3-yl)methanone
  • (4-Benzyl-4-hydroxypiperidin-1-yl)(2-iodopyridin-3-yl)methanone

Uniqueness

(4-Benzyl-4-hydroxypiperidin-1-yl)(2-chloropyridin-3-yl)methanone is unique due to the presence of the chlorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for unique interactions with molecular targets, making it a valuable tool in scientific research.

Properties

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

(4-benzyl-4-hydroxypiperidin-1-yl)-(2-chloropyridin-3-yl)methanone

InChI

InChI=1S/C18H19ClN2O2/c19-16-15(7-4-10-20-16)17(22)21-11-8-18(23,9-12-21)13-14-5-2-1-3-6-14/h1-7,10,23H,8-9,11-13H2

InChI Key

WYQXWNJHFYQGJY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2)O)C(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

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